Levonorgestrel-d6 ((-)-Norgestrel-d6)
CAS No.: 793-67-7
Cat. No.: VC0196653
Molecular Formula: C21H22O2D6
Molecular Weight: 318.49
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 793-67-7 |
---|---|
Molecular Formula | C21H22O2D6 |
Molecular Weight | 318.49 |
Appearance | White to Pale Yellow Solid |
Melting Point | 228-239°C |
Chemical Structure and Properties
Levonorgestrel-d6, also known as (-)-Norgestrel-d6 or (-)-Norgestrel-2,2,4,6,6,10-D6, is a deuterated derivative of levonorgestrel where six hydrogen atoms have been replaced with deuterium (heavy hydrogen) atoms. This compound maintains the pharmacological structure of the parent compound while providing distinct spectroscopic properties useful for analytical purposes.
Molecular Characteristics
Levonorgestrel-d6 possesses the molecular formula C₂₁H₂₂D₆O₂, with a calculated molecular weight of 318.49 g/mol . The non-deuterated parent compound (levonorgestrel) is a synthetic progestational agent with actions similar to progesterone, widely used as a contraceptive, ovulation inhibitor, and for the management of menstrual disorders and endometriosis . The deuterated version maintains the core structure while incorporating six deuterium atoms at positions 2, 2, 4, 6, 6, and 10 of the steroid skeleton.
Physical Properties
Physically, Levonorgestrel-d6 appears as a white solid . Commercial preparations typically achieve high purity levels of approximately 99.6% as determined by HPLC analysis, with deuterium incorporation exceeding 98% atom D . This high isotopic purity is essential for its application as an analytical standard in quantitative analysis.
Analytical Applications
Levonorgestrel-d6 serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for quantifying levonorgestrel in biological matrices.
Mass Spectrometric Identification
In mass spectrometric analysis, Levonorgestrel-d6 produces characteristic fragmentation patterns distinguishable from the non-deuterated compound. The mass transition ion-pair selected for Levonorgestrel-d6 is typically m/z 334.1 → 91.0, compared to m/z 328.2 → 90.9 for levonorgestrel . This mass difference allows for selective and simultaneous quantification of both compounds in biological samples.
Chromatographic Performance
Levonorgestrel and Levonorgestrel-d6 demonstrate excellent chromatographic behavior when analyzed using modern ultra-performance liquid chromatography (UPLC) systems. They can be effectively resolved on C18 columns using gradient elution with acetonitrile and 0.1% formic acid solution, achieving efficient separation within short run times of approximately 5 minutes .
Recovery and Matrix Effects
Studies examining the analytical performance of Levonorgestrel-d6 have demonstrated excellent recovery rates of approximately 93.88% from human plasma samples . When analyzed in the presence of ethinyl estradiol, another common contraceptive compound, Levonorgestrel-d6 maintains comparable recovery rates of about 94.96% . These high recovery values indicate minimal loss during sample preparation procedures.
The following table summarizes the matrix effect data for Levonorgestrel-d6 across different quality control (QC) levels:
Parameters | HQC | MQC | LQC | ||||||
---|---|---|---|---|---|---|---|---|---|
Mean matrix factor | (± SD) | %RSD | Mean matrix factor | (± SD) | %RSD | Mean matrix factor | (± SD) | %RSD | |
IS area | 0.971 | 0.052 | 5.36 | 1.028 | 0.075 | 7.30 | 1.060 | 0.014 | 1.32 |
IS normalized | 0.991 | 0.005 | 0.50 | 1.026 | 0.018 | 1.75 | 1.037 | 0.019 | 1.83 |
Table 1: Matrix effect evaluation for Levonorgestrel-d6 at high, medium, and low quality control levels .
Stability Characteristics
Stability testing is essential for validating analytical methods using deuterated internal standards. Research has demonstrated that Levonorgestrel-d6 exhibits excellent stability under various storage and handling conditions.
Process Stability
Process stability testing indicates that Levonorgestrel-d6 maintains integrity throughout analytical workflows. The compound demonstrates excellent bench-top stability for at least 10 hours at room temperature and autosampler stability for up to 75 hours at 10°C . Additionally, Levonorgestrel-d6 withstands multiple freeze-thaw cycles without significant degradation, showing percent changes of less than 1.5% even after five complete cycles .
The following table summarizes stability data for Levonorgestrel-d6 under various storage and handling conditions:
Stability Condition | % Change (Stability) |
---|---|
Bench top (6h at room temperature) | 0.47-1.61% |
Process stability (75h in autosampler at 10°C) | -0.43 to -0.64% |
Freeze/thaw (five cycles at -30°C) | -1.05 to 1.36% |
Freeze/thaw (five cycles at -75°C) | -1.23 to 1.24% |
Long term (-30°C for 72 days) | -0.15 to 0.04% |
Long term (-75°C for 72 days) | -0.09 to 0.56% |
Long term with ethinyl estradiol (-30°C for 73 days) | -0.55 to -0.37% |
Long term with ethinyl estradiol (-75°C for 73 days) | -0.25 to 0.97% |
Table 2: Stability assessment of Levonorgestrel-d6 under various conditions .
Pharmacokinetic Applications
Levonorgestrel-d6 plays a crucial role in pharmacokinetic studies involving levonorgestrel-containing contraceptive formulations. As an internal standard, it enables accurate quantification of levonorgestrel in plasma samples from clinical trials.
Bioanalytical Method Performance
Validated bioanalytical methods using Levonorgestrel-d6 as an internal standard demonstrate excellent performance characteristics. These methods typically achieve linear calibration curves over concentration ranges from 100 to 35,000 pg/ml with correlation coefficients (r) ≥ 0.9990 . The lower limit of quantification (LLOQ) can reach as low as 100 pg/ml with acceptable precision and accuracy.
Precision and Accuracy
Methods employing Levonorgestrel-d6 demonstrate high precision and accuracy across various concentration levels. The intra-run precision (%RSD) ranges from 0.76% to 6.44%, while the accuracy (%RE) typically falls within ±4% . This exceptional analytical performance ensures reliable pharmacokinetic data for clinical research and drug development.
The following table illustrates the intra-run precision and accuracy data for a validated method using Levonorgestrel-d6:
QC Level | Spiked conc. (pg/ml) | Mean (± SD) calculated conc. (pg/ml) | %RSD | %RE |
---|---|---|---|---|
LLOQQC | 99.611 | 98.662 (± 6.349) | 6.44 | -0.95 |
LQC | 290.749 | 294.688 (± 8.943) | 3.03 | 1.35 |
MQC | 14537.450 | 13983.266 (± 198.507) | 1.42 | -3.81 |
HQC | 27956.635 | 27147.911 (± 206.752) | 0.76 | -2.89 |
Table 3: Intra-run precision and accuracy data for method utilizing Levonorgestrel-d6 .
Relation to Parent Compound
While Levonorgestrel-d6 serves primarily as an analytical tool, understanding the pharmacological properties of its non-deuterated parent compound provides important context for its applications.
Pharmacological Mechanism
Levonorgestrel, the non-deuterated parent compound, functions as a potent synthetic progestational agent with actions similar to progesterone . It acts as a contraceptive by suppressing gonadotropins and inhibiting ovulation through binding to progesterone and androgen receptors . This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, suppressing the luteinizing hormone (LH) surge and preventing ovulation .
Clinical Implications
The parent compound levonorgestrel is widely used in various contraceptive formulations, including oral contraceptives, emergency contraception, and intrauterine devices (IUDs). Understanding its pharmacokinetics is essential for optimizing dosing regimens and evaluating bioequivalence of generic formulations, which is where Levonorgestrel-d6 plays a crucial analytical role.
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